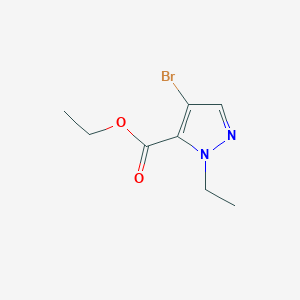

ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-bromo-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGYOXKGKMEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate has been investigated for its potential in drug development due to its ability to interact with various biological targets. Research indicates that it may serve as a building block for synthesizing bioactive molecules with therapeutic effects.

- Case Study : A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against human colorectal cancer cell lines. The most active compounds demonstrated significant inhibition of cell proliferation at low micromolar concentrations .

Agrochemicals

The compound is also explored for its role in developing agrochemical products, particularly as an intermediate in synthesizing pesticides and herbicides.

- Case Study : Research has shown that pyrazole derivatives can exhibit herbicidal activity, suggesting that this compound may contribute to creating effective agricultural chemicals.

Materials Science

In materials science, this compound is utilized in the synthesis of new polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced performance characteristics.

Comparative Data Table

Mechanism of Action

The mechanism of action of ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and ethyl groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 1-Position (N1)

Ethyl vs. Methyl Substitution

- Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1092683-57-2, similarity score 0.90): Molecular Formula: C₇H₉BrN₂O₂ Key Difference: A methyl group replaces the ethyl group at N1. However, the ethyl group in the target compound may enhance lipophilicity, favoring membrane permeability in biological systems .

Aromatic Substitution

- Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 1082828-31-6): Molecular Formula: C₁₂H₁₀BrFN₂O₂ Key Difference: A 4-fluorophenyl group replaces the ethyl group at N1. This substitution also increases molecular weight (329.13 g/mol) compared to the target compound .

Ester Group Modifications

- Methyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1185320-26-6): Molecular Formula: C₇H₉BrN₂O₂ Key Difference: Methyl ester replaces the ethyl ester at C5. Impact: The methyl ester reduces steric bulk and molecular weight (245.06 g/mol vs. Ethyl esters generally exhibit higher stability in biological systems due to slower enzymatic cleavage .

Functional Group Replacements

- 4-Bromo-1H-pyrazole-5-carboxylic acid (CAS 190263-20-8, similarity score 0.88): Molecular Formula: C₄H₃BrN₂O₂ Key Difference: The ester group is replaced by a carboxylic acid. Impact: The carboxylic acid increases polarity and hydrogen-bonding capacity, making it suitable for salt formation or coordination chemistry. However, it lacks the ester’s solubility in non-polar solvents .

Additional Halogenation

- Ethyl 4-bromo-5-(bromomethyl)-1-methyl-1H-pyrazole-3-carboxylate :

- Molecular Formula: C₈H₁₀Br₂N₂O₂

- Key Difference: A bromomethyl group at C5 introduces a second bromine.

- Impact: The dual bromination (C4 and C5) enhances electrophilicity, enabling sequential cross-coupling reactions. This contrasts with the target compound, which has only one reactive bromine site .

Data Table: Structural and Physicochemical Comparison

| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| This compound | N/A | C₈H₁₁BrN₂O₂ | 247.09 | Reference compound |

| Mthis compound | 1185320-26-6 | C₇H₉BrN₂O₂ | 245.06 | Methyl ester at C5 |

| Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | 1092683-57-2 | C₇H₉BrN₂O₂ | 245.06 | Methyl at N1 |

| 4-Bromo-1H-pyrazole-5-carboxylic acid | 190263-20-8 | C₄H₃BrN₂O₂ | 190.98 | Carboxylic acid at C5, no N1 substituent |

| Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 1082828-31-6 | C₁₂H₁₀BrFN₂O₂ | 329.13 | 4-Fluorophenyl at N1, bromo at C5 |

Biological Activity

Ethyl 4-bromo-1-ethyl-1H-pyrazole-5-carboxylate is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula and a molecular weight of 233.06 g/mol, features a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring. This unique structure contributes to its varied reactivity and biological activity.

Target Interactions

Pyrazole derivatives, including this compound, interact with multiple biological targets, influencing various biochemical pathways:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in oxidative phosphorylation and ATP synthesis, which can lead to altered energy metabolism in cells .

- Cell Signaling Modulation : It affects signaling pathways by modulating the activity of proteins and transcription factors, resulting in changes in gene expression .

Biochemical Pathways

The compound's activity is linked to several key biochemical pathways:

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including colon cancer (HCT116, HT29) and breast cancer (MDA-MB-231) .

- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against a range of pathogens, showcasing its potential as an antibiotic agent .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Antitumor Activity : In vitro studies revealed that this compound inhibited cell proliferation in human colon cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Efficacy : A study reported that derivatives of pyrazole exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in treating infections .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Q & A

Q. Key Considerations :

- Temperature control (typically 80–100°C for cyclocondensation) and inert atmospheres (N₂/Ar) improve yield.

- Hydrolysis of ester intermediates (e.g., ethyl to carboxylic acid) may require basic conditions (NaOH/EtOH) .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

Methodological Workflow :

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks based on substituent effects. The bromine atom deshields adjacent protons, causing distinct splitting patterns.

- 2D NMR (COSY, HSQC) : Resolves coupling between pyrazole ring protons and substituents.

X-ray Crystallography :

- Single-crystal growth : Use slow evaporation in solvents like ethanol or DCM.

- Data collection : Employ SHELX programs (e.g., SHELXL) for structure refinement. The bromine atom’s heavy atom effect aids in phasing .

- Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s formalism) identifies motifs influencing crystal packing .

Advanced: How does bromine substitution at the 4-position influence reactivity in cross-coupling reactions?

Answer:

The bromine atom serves as a versatile handle for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors include:

- Electronic Effects : Bromine’s electronegativity activates the pyrazole ring for palladium-catalyzed reactions.

- Steric Considerations : The 1-ethyl group may hinder coupling at the 5-carboxylate position, directing reactivity to the 4-bromo site.

- Case Study : Analogous bromopyrazole derivatives undergo cross-coupling with aryl boronic acids (e.g., forming biaryl derivatives) in THF/water mixtures with Pd(PPh₃)₄ .

Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?

Answer:

ICReDD’s Integrated Approach :

Quantum Chemical Calculations :

- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways.

- Simulate substituent effects on reaction barriers (e.g., bromine’s impact on nucleophilic aromatic substitution).

Information Science :

- Machine learning algorithms analyze experimental datasets to predict optimal solvents, catalysts, and temperatures.

- Example: High-throughput screening of Pd catalysts for coupling reactions reduces trial-and-error experimentation .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s solid-state properties?

Answer:

Crystal Engineering Insights :

- Hydrogen Bonding : The carboxylate group participates in C=O⋯H-N interactions with adjacent pyrazole NH groups, forming R₂²(8) motifs.

- Graph Set Analysis : Classifies interactions into chains (C(4)) or rings (R₂²(8)), guiding co-crystal design for improved solubility .

- Case Study : Related pyrazolecarboxylic acids exhibit layered packing due to π-π stacking of aromatic rings and hydrogen-bonded dimers .

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂) at –20°C.

- Light Sensitivity : Protect from UV exposure to prevent debromination.

- Solubility : Stable in DMSO, DCM, and THF; avoid protic solvents (e.g., water) for long-term storage .

Advanced: How can structural analogs be designed to modulate biological activity?

Answer:

Rational Design Strategies :

Bioisosteric Replacement : Substitute bromine with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability.

Ester Hydrolysis : Convert the ethyl carboxylate to a carboxylic acid for improved target binding (e.g., enzyme active sites).

Case Study : Pyrazole-4-carboxylic acid derivatives exhibit COX-2 inhibition, guided by molecular docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.